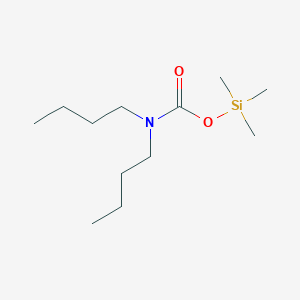
1-(2,6-Difluoro-4-nitrophenyl)-3,3-difluoroazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Difluor-4-nitrophenyl)-3,3-difluorazetidin ist eine chemische Verbindung, die sich durch das Vorhandensein sowohl von Difluor- als auch von Nitrophenylgruppen auszeichnet, die an einen Azetidinring gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(2,6-Difluor-4-nitrophenyl)-3,3-difluorazetidin beinhaltet typischerweise die Reaktion von 2,6-Difluor-4-nitrophenol mit geeigneten Azetidin-Vorstufen unter kontrollierten Bedingungen. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dichlormethan oder Tetrahydrofuran und Katalysatoren wie Triethylamin, um die Reaktion zu erleichtern .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können die großtechnische Synthese unter Verwendung von kontinuierlichen Strömungsreaktoren umfassen, um eine konstante Qualität und Ausbeute zu gewährleisten. Die Prozessparameter wie Temperatur, Druck und Reaktionszeit werden optimiert, um maximale Effizienz und Reinheit des Endprodukts zu erreichen .
Chemische Reaktionsanalyse
Arten von Reaktionen
1-(2,6-Difluor-4-nitrophenyl)-3,3-difluorazetidin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet typischerweise die Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Halogenierungs- und Nitrierungsreaktionen sind üblich, wobei Reagenzien wie Chlor oder Salpetersäure verwendet werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Chlorgas in Gegenwart eines Katalysators.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Azetidine und Difluorderivate, die zur Synthese komplexerer Moleküle weiterverwendet werden können .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,6-Difluoro-4-nitrophenyl)-3,3-difluoroazetidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents such as chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted azetidines and difluoro derivatives, which can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
1-(2,6-Difluor-4-nitrophenyl)-3,3-difluorazetidin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird für sein Potenzial als biochemische Sonde zur Untersuchung von Enzym-Wechselwirkungen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und antimikrobielle Wirkungen.
Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien und Spezialchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(2,6-Difluor-4-nitrophenyl)-3,3-difluorazetidin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Difluor- und Nitrophenylgruppen der Verbindung spielen eine entscheidende Rolle für ihre Bindungsaffinität und Spezifität. Die beteiligten Wege können die Hemmung der Enzymaktivität oder die Modulation der Rezeptorsignalisierung umfassen .
Wirkmechanismus
The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)-3,3-difluoroazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoro and nitrophenyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2,6-Difluor-4-nitrophenol
- 1-(2,6-Difluor-4-nitrophenyl)piperidin-4-on
- 2-(2,6-Difluor-4-nitrophenyl)propan-1-ol
Einzigartigkeit
1-(2,6-Difluor-4-nitrophenyl)-3,3-difluorazetidin ist aufgrund seiner Azetidinringstruktur einzigartig, die im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen .
Eigenschaften
CAS-Nummer |
919356-97-1 |
|---|---|
Molekularformel |
C9H6F4N2O2 |
Molekulargewicht |
250.15 g/mol |
IUPAC-Name |
1-(2,6-difluoro-4-nitrophenyl)-3,3-difluoroazetidine |
InChI |
InChI=1S/C9H6F4N2O2/c10-6-1-5(15(16)17)2-7(11)8(6)14-3-9(12,13)4-14/h1-2H,3-4H2 |
InChI-Schlüssel |
LZVNSRPSJXCADH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C2=C(C=C(C=C2F)[N+](=O)[O-])F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl N-[(5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate](/img/structure/B11863106.png)


![2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one](/img/structure/B11863128.png)



![Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate](/img/structure/B11863160.png)

![4-Chloro-6-methyl-2-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11863166.png)

